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Compound of Interest

Compound Name:
2'-Hydroxy-5'-

(trifluoromethoxy)acetophenone

Cat. No.: B117303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is an aromatic ketone of interest in medicinal

chemistry and synthetic organic chemistry. As a substituted acetophenone, its chemical

structure, featuring a hydroxyl group ortho to the acetyl moiety and a trifluoromethoxy group

para to the hydroxyl group, imparts specific physical and chemical properties that are critical for

its application in drug design and as a synthetic intermediate. This document provides a

detailed overview of the known physical properties of this compound, outlines standard

experimental protocols for their determination, and illustrates a key synthetic pathway.

Physical and Chemical Properties
The following table summarizes the key physical and chemical identification properties for 2'-
Hydroxy-5'-(trifluoromethoxy)acetophenone. It should be noted that while properties such

as boiling point, density, and solubility are crucial for experimental design, verified experimental

values for this specific compound are not readily available in published literature.
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Property Value Source(s)

IUPAC Name

1-[2-hydroxy-5-

(trifluoromethoxy)phenyl]ethan

one

N/A

Synonyms
2-Acetyl-4-

(trifluoromethoxy)phenol
[1]

CAS Number 146575-64-6 [1][2]

Molecular Formula C₉H₇F₃O₃ [2]

Molecular Weight 220.15 g/mol [2]

Melting Point 30 °C [2]

Boiling Point Data not available N/A

Density Data not available [3]

Solubility Data not available N/A

Experimental Protocols
The following sections detail standardized laboratory protocols for the determination of key

physical properties and for the structural characterization of solid organic compounds like 2'-
Hydroxy-5'-(trifluoromethoxy)acetophenone.

Melting Point Determination
The melting point is a fundamental physical property used to determine the purity of a

crystalline solid.[4]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The

melting point range is the temperature interval from the first appearance of liquid (onset of

melting) to the complete liquefaction of the sample.[4] Pure crystalline solids typically exhibit a

sharp melting point range of 0.5-1.0°C.

Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes (sealed at one end)[4]

Thermometer or digital temperature probe[5]

Mortar and pestle or spatula for sample preparation

Procedure:

Sample Preparation: Place a small amount of 2'-Hydroxy-5'-
(trifluoromethoxy)acetophenone on a clean, dry surface. Crush the solid into a fine

powder. Dip the open end of a capillary tube into the powder and tap the sealed end gently

on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[4][5]

[6]

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point

apparatus.

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can

be used to find an approximate melting point. Then, allow the apparatus to cool and perform

a second measurement with a fresh sample.

Measurement: When the temperature is approximately 10-15°C below the expected melting

point, slow the heating rate to 1-2°C per minute.[6]

Observation: Record the temperature (T₁) at which the first drop of liquid appears. Continue

heating slowly and record the temperature (T₂) at which the last crystal melts.[5][6]

Reporting: The melting point is reported as the range T₁ - T₂.

Spectroscopic Characterization
Principle: NMR spectroscopy provides detailed information about the molecular structure of a

compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR

would confirm the presence and connectivity of hydrogen atoms on the aromatic ring and the

acetyl group, while ¹³C NMR would identify all unique carbon environments.[7][8]
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Procedure (General):

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it

in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Analysis: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra

according to the instrument's standard operating procedures.

Data Interpretation:

¹H NMR: Expect a singlet for the methyl protons (-COCH₃) around δ 2.5-2.6 ppm. The

aromatic protons should appear as multiplets in the δ 6.8-8.0 ppm region. The hydroxyl

proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration

and solvent dependent.[8][9]

¹³C NMR: Expect distinct signals for the methyl carbon, the carbonyl carbon (downfield,

~197-204 ppm), and the aromatic carbons, including those bonded to the hydroxyl and

trifluoromethoxy groups.[7][10]

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.[11]

Procedure (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

[12]

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the

sample and the crystal. Collect the spectrum.

Data Interpretation: Key expected absorption bands include:

A broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹).

Aromatic C-H stretches (~3000-3100 cm⁻¹).[11]
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A strong C=O stretch for the ketone group (~1650-1680 cm⁻¹), with the wavenumber

lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

[11]

C-O and C-F stretches associated with the trifluoromethoxy group.

Aromatic C=C ring stretching vibrations (~1450-1600 cm⁻¹).[11]

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules.[13] It is used to determine the molecular weight of a compound and

can provide structural information through fragmentation patterns.[14][15]

Procedure (General, using Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

suitable volatile solvent like methanol or acetonitrile.[16]

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a

constant flow rate.

Analysis: Acquire the mass spectrum in either positive or negative ion mode. High-resolution

mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

Data Interpretation:

The molecular ion peak [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) should be

observed, confirming the molecular weight of 220.15 g/mol .

Fragmentation patterns can provide structural clues. For instance, loss of the acetyl group

is a common fragmentation pathway for acetophenones.

Synthetic Pathway Visualization
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone can be synthesized via the Fries

rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the migration of an

acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[17][18][19]

The regioselectivity (ortho vs. para substitution) is often temperature-dependent, with higher
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temperatures favoring the formation of the ortho-isomer, which is the desired product in this

case.[17][18]

4-(Trifluoromethoxy)phenyl Acetate
(Aryl Ester)

Lewis Acid (AlCl₃)
Coordination

+ AlCl₃ (Catalyst)
Acylium Ion Generation Electrophilic Aromatic
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Intramolecular
Rearrangement

(High Temp) Aqueous Workup
(Hydrolysis)

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone
(ortho-Hydroxyaryl Ketone)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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